molecular formula C14H13F3N4O4 B2401963 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide CAS No. 2034411-57-7

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide

Cat. No. B2401963
CAS RN: 2034411-57-7
M. Wt: 358.277
InChI Key: WIQFDOMRGUOTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide, also known as TBTU, is a coupling reagent widely used in peptide synthesis. It is a white crystalline powder that is soluble in organic solvents such as DMF, DMSO, and acetonitrile. TBTU is known for its high coupling efficiency, low epimerization, and low racemization rates, making it a popular choice for peptide synthesis.

Mechanism of Action

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide works by activating carboxylic acids to form reactive ester intermediates, which then react with amino groups to form peptide bonds. The activation of carboxylic acids is achieved by the formation of an O-acylisourea intermediate, which is highly reactive and readily reacts with amino groups to form peptide bonds.
Biochemical and physiological effects:
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide is a reagent used in peptide synthesis and does not have any direct biochemical or physiological effects. However, peptides synthesized using N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide have shown various biological activities, such as antimicrobial, antitumor, and antiviral activities.

Advantages and Limitations for Lab Experiments

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide has several advantages over other coupling reagents, such as high coupling efficiency, low epimerization, and low racemization rates. It is also compatible with various amino acid derivatives and peptide protecting groups. However, N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide is relatively expensive compared to other coupling reagents, and its use requires the use of NMM, which is toxic and requires careful handling.

Future Directions

There are several future directions for the use of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide in scientific research. One direction is the synthesis of novel peptides with improved biological activities, such as increased potency and selectivity. Another direction is the use of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide in the synthesis of peptide-based therapeutics, such as vaccines and immunomodulators. N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide can also be used in the synthesis of peptide-based materials for various applications, such as drug delivery and tissue engineering.

Synthesis Methods

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide is synthesized by reacting 4,6-dimethoxy-1,3,5-triazin-2-amine with 2-(trifluoromethoxy)benzoic acid in the presence of N-methylmorpholine (NMM) and N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide as a white crystalline solid with a yield of around 80%.

Scientific Research Applications

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide is widely used in peptide synthesis, and its use has been reported in various scientific research studies. It has been used to synthesize peptides with antimicrobial, antitumor, and antiviral activities. N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzamide has also been used in the synthesis of cyclic peptides, which have shown promise in drug discovery and development.

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O4/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-5-3-4-6-9(8)25-14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQFDOMRGUOTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.